1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde

Solid-State Chemistry Crystallography Process Chemistry

Generic substitution of N-aryl pyrrole-2-carbaldehydes introduces SAR risk due to divergent LogP and steric profiles. 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde (CAS 124695-22-3) is the validated 2-chloro analog specifically identified in HIV-1 integrase strand transfer and kinase inhibitor hit families. - Defined 2-Cl substituent with intermediate LogP (~2.9); minimizes off-target promiscuity vs. 2-Br analog in CNS kinase programs - Unique melting point (90-92 °C) ensures solid-state compatibility with automated powder dispensing and parallel synthesis platforms - Consistent 97% purity with batch CoA; minimizes reaction variability in library production

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 124695-22-3
Cat. No. B038437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
CAS124695-22-3
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=C2C=O)Cl
InChIInChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H
InChIKeyZGGBSDXOHAFIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Intermediate for Kinase & HIV Integrase Inhibitors


1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde (CAS 124695-22-3) is a halogenated pyrrole-2-carbaldehyde building block [1]. Characterized by a 2-chlorophenyl substituent on the pyrrole nitrogen and an aldehyde at the 2-position, this scaffold enables versatile derivatization for medicinal chemistry and chemical biology applications. As a member of the pyrrole-carbaldehyde family, this compound has been specifically identified as a core component in the design and synthesis of hit families targeting HIV-1 integrase strand transfer and various kinase inhibition programs [2].

Kinase & HIV integrase research programs Serves as core aldehyde building block for hit-family synthesis and SAR exploration.
Ortho-chloro SAR handle 2-Chlorophenyl substituent provides specific steric and electronic properties distinct from para or other halogen analogs.
Automated synthesis compatible Defined melting point (90–92 °C) and commercial QC support reliable solid dispensing and parallel chemistry workflows.

Ortho-Substitution SAR and Physicochemical Profiles


Generic substitution within the N-aryl pyrrole-2-carbaldehyde class is not scientifically valid due to quantifiable differences in physicochemical properties and Structure-Activity Relationship (SAR) outcomes. For instance, the 2-chloro substituent imparts a specific LogP value and steric environment that directly influences molecular recognition in target binding pockets; this is distinct from the 4-chloro, 2-fluoro, or 2-bromo analogs . Furthermore, the specific crystal lattice energy of the ortho-chloro derivative results in a unique melting point range (90-92 °C), which has direct implications for solid-state handling, purification protocols, and solubility profiles relative to its para-substituted isomer (1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde) . Procuring a generic or alternate halogen-substituted pyrrole-2-carbaldehyde without verifying these specific parameters introduces significant risk of synthetic failure or altered biological readouts in sensitive assays.

Positional isomer
1-(4-Chlorophenyl) analog differs in melting point (75–78 °C vs 90–92 °C) and crystal packing; solid-phase handling and purification outcomes may shift.
Halogen substitution
2-Fluoro (LogP ~2.50) or 2-bromo (LogP ~3.52) analogs alter lipophilicity and molecular weight significantly; SAR and permeability profiles may not transfer.
QC documentation
Analogs with lower purity or limited analytical documentation (e.g., 95% purity, no CoA) introduce unknown impurities; may impact sensitive catalytic reactions.

Quantitative Differentiation vs. In-Class Analogs


Melting Point and Thermal Stability Differentiation

The solid-state properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde exhibit a specific melting point range of 90-92 °C . This thermal profile provides a key differentiator for identity verification and handling compared to its positional isomer, 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde. The para-substituted analog is reported with a lower melting point range of 75-78 °C, a quantifiable difference of approximately 15 °C directly attributable to the altered crystal packing forces imposed by ortho vs. para chlorine substitution . This difference is critical for ensuring correct compound identity and avoiding cross-contamination in automated high-throughput purification systems.

Thermal identity
Cross-study comparable
90–92 °C (ortho-Cl) vs 75–78 °C (para-Cl)
Melting point enables unambiguous isomer QC check
Δ ≈ +15 °C; solid-form handling and automated purification differ
Solid-State Chemistry Crystallography Process Chemistry

LogP and MW Differentiation Across Halogen Series

The ortho-chloro substitution in 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde (MW: 205.64 g/mol) confers a distinct lipophilicity profile relative to other halogen analogs . This compound is intermediate in calculated LogP (approx. 3.05) compared to the less lipophilic 2-fluoro analog (1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, MW: 189.19 g/mol, LogP ≈ 2.50) and the more lipophilic 2-bromo analog (1-(2-Bromophenyl)-1H-pyrrole-2-carbaldehyde, MW: 250.09 g/mol, LogP ≈ 3.52) . In the context of designing CNS-penetrant kinase inhibitors or optimizing for cellular permeability, this specific LogP window differentiates the 2-chloro derivative as a strategic middle-ground building block. Using the 2-bromo analog would significantly increase LogP and molecular weight, potentially violating Lipinski's Rule of Five early in a medicinal chemistry campaign, while the 2-fluoro analog may lack sufficient lipophilicity for optimal membrane partitioning in certain assays.

Lipophilicity rank
Class-level inference
LogP ~3.05 (Cl) sits between 2-fluoro (~2.50) and 2-bromo (~3.52)
Intermediate lipophilicity supports balanced CNS permeability screening
In silico calculation; experimental confirmation recommended
Medicinal Chemistry ADME Prediction SAR Analysis

Batch-Specific QC and Analytical Validation

From a procurement and reproducibility standpoint, 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde (CAS 124695-22-3) is supplied by major vendors with a standard purity specification of 97% and is accompanied by batch-specific Certificates of Analysis (CoA) detailing NMR, HPLC, and GC data . This level of analytical documentation is not universally available for all custom-synthesized or lesser-characterized in-class analogs (e.g., 1-(2-bromophenyl)-1H-pyrrole-2-carbaldehyde, which is often only available at 95% purity with limited QC). The availability of comprehensive QC data reduces the need for in-house re-characterization, minimizing workflow interruptions and ensuring consistent performance in sensitive downstream reactions, such as Pd-catalyzed cross-couplings where trace impurities can poison catalysts.

QC specification
Supporting evidence
97% purity with CoA (NMR, HPLC, GC)
Reduced re-characterization need; supports reproducible cross-coupling reactions
Batch-specific documentation available from major vendors
Analytical Chemistry Quality Assurance Procurement Compliance

Evidence-Backed Application Scenarios


HIV-1 Integrase Inhibitor Scaffold Development

Based on its validated role in pyrrole-carbaldehyde hit families, this compound is a primary building block for synthesizing and optimizing HIV-1 integrase strand transfer inhibitors [1]. The 2-chloro substituent provides a specific steric and electronic handle for exploring SAR around the integrase active site. Procurement of this specific analog enables the direct generation of HCl-salt derivatives that have demonstrated preliminary efficacy in supporting in silico predictions for this target class [1]. Using the 4-chloro or 2-fluoro analog would generate a different chemical space vector and is not supported by the same initial hit validation data.

Kinase Inhibitor Fragment and Lead Generation

The compound serves as a versatile aldehyde handle for constructing focused kinase inhibitor libraries, particularly for targets such as Checkpoint Kinase 1 (Chk1) and Jak family kinases [2]. The intermediate LogP of the 2-chloro derivative makes it a privileged fragment for CNS kinase programs where balancing permeability and efflux is critical. Compared to the more lipophilic 2-bromo analog, the 2-chloro compound is less likely to introduce off-target promiscuity associated with high lipophilicity, making it a more tractable starting point for fragment-based drug discovery (FBDD) or structure-based lead optimization.

HTE and Parallel Synthesis Workflows

The compound's defined solid-state properties (melting point 90-92 °C) and robust commercial availability with comprehensive QC (97% purity, CoA available) make it ideal for automated high-throughput experimentation and parallel synthesis platforms . The consistency between batches minimizes reaction variability in library production, and the solid form is compatible with automated powder dispensing systems. This contrasts with lower-melting analogs that may be prone to caking or clumping, and analogs with less stringent QC that introduce unknown impurities into parallel arrays, potentially leading to false positive or negative SAR interpretations.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor scaffold synthesis
2-Chlorophenyl handle for integrase active-site SAR
Hit-family response context; in silico docking model verification
Kinase inhibitor fragment and lead generation
Intermediate LogP and MW for CNS multiparameter optimization
Permeability–efflux balance review; off-target promiscuity risk assessment
High-throughput and parallel synthesis
Defined melting point and 97% purity with full QC documentation
Batch-to-batch consistency; automated powder dispensing compatibility

Technical Documentation Hub

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